2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Nuclear Receptor Modulation PXR Agonism Drug-Drug Interaction

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine (CAS 220904-17-6) is a singular pyridine building block combining a 2-bromo handle for Suzuki/Sonogashira coupling with a 1,3-dioxolane-protected 5-formyl group that remains stable under cross-coupling conditions. This specific regioisomer is not interchangeable with 5-bromo-2-dioxolane isomers or unprotected 2-bromo-5-formylpyridine—substitution leads to divergent vectorial properties and incompatible aldehyde reactivity, risking low yields and project delays. Validated as a potent PXR agonist (EC50 175 nM in HepG2 cells), it offers a high-purity (>97%) starting point for neuroprotective/nuclear receptor programs, eliminating hit-finding timelines. Source with full analytical documentation to ensure synthetic reproducibility.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 220904-17-6
Cat. No. B1611982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
CAS220904-17-6
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CN=C(C=C2)Br
InChIInChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2
InChIKeyYBLATTOSKRETAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(1,3-dioxolan-2-YL)pyridine (CAS 220904-17-6) for Pharmaceutical Research and Chemical Synthesis Procurement


2-Bromo-5-(1,3-dioxolan-2-yl)pyridine (CAS 220904-17-6) is a functionalized heterocyclic building block, classified as a brominated pyridine bearing a 1,3-dioxolane-protected aldehyde at the 5-position [1]. It is recognized as a key intermediate in organic synthesis due to its dual functionality: the 2-bromo substituent provides a handle for transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the dioxolane group serves as a stable protecting group for the latent 5-formyl moiety, enabling orthogonal synthetic manipulation in multi-step sequences . The compound has also been disclosed in patent literature as a precursor or scaffold component in the development of neuroprotective agents and nuclear receptor modulators .

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine (CAS 220904-17-6): Why Analog Substitution or Alternative Precursors Risk Synthetic Failure


This compound is not functionally interchangeable with alternative bromopyridine isomers (e.g., 5-bromo-2-(1,3-dioxolan-2-yl)pyridine ), non-protected 2-bromo-5-formylpyridine, or other 2-bromo-5-substituted pyridines . Using an alternative isomer such as 5-bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 884495-16-3) introduces a different regiochemistry, which will lead to distinct vectorial and electronic properties in downstream cross-coupling products, fundamentally altering target molecule structure and bioactivity . Substituting the protected aldehyde with the free aldehyde (2-bromo-5-formylpyridine) introduces a highly reactive electrophile that is incompatible with many organometallic cross-coupling conditions, leading to undesired side reactions, lower yields, and compromised synthetic efficiency in multi-step routes . Therefore, the specific combination of regiochemistry and orthogonal protection in 2-bromo-5-(1,3-dioxolan-2-yl)pyridine defines its unique synthetic utility and dictates that substitution with close analogs cannot be done without significant risk to project timelines and outcomes.

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine (CAS 220904-17-6): Quantified Performance and Comparator-Based Differentiation Evidence


PXR Transactivation: 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine Activity vs. Close Structural Analog

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine demonstrates potent transactivation of the human Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and clearance [1]. In a head-to-head comparison of PXR agonism using a human HepG2 cell-based transactivation assay, this compound exhibited an EC50 of 175 nM [1]. In contrast, a closely related structural analog from the same chemical series, CHEMBL2398716 (US8633226, 1356), showed an EC50 of 2300 nM (2.30E+3 nM) in a comparable PXR transactivation assay format, indicating a more than 13-fold difference in potency [2].

Nuclear Receptor Modulation PXR Agonism Drug-Drug Interaction

Synthesis of Protected Aldehyde Building Block: Comparative Yield with Alternative Synthetic Route

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is synthesized via the condensation of 2-bromo-5-formylpyridine with ethylene glycol, a standard method for protecting aldehydes as dioxolanes . This specific route yields the target protected aldehyde building block in approximately 99% yield . A documented alternative synthesis also starting from 2-bromo-5-formylpyridine results in a significantly lower yield of approximately 10% .

Synthetic Methodology Process Chemistry Aldehyde Protection

Synthetic Utility: Orthogonal Functionalization vs. Non-Protected Alternative

The dioxolane group in 2-bromo-5-(1,3-dioxolan-2-yl)pyridine functions as a cyclic acetal protecting group, effectively masking a highly reactive formyl group at the 5-position of the pyridine ring . This protection is crucial for enabling subsequent transformations on the 2-bromo substituent, such as transition metal-catalyzed cross-coupling reactions, without interference from the aldehyde . In contrast, the direct use of the unprotected analog, 2-bromo-5-formylpyridine, would result in a molecule with two competing reactive centers, severely limiting the compatibility and selectivity of many standard synthetic transformations and often leading to complex product mixtures .

Cross-Coupling Protecting Group Strategy Synthetic Efficiency

Regioisomer Comparison: 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine vs. 5-Bromo-2-(1,3-dioxolan-2-YL)pyridine

The regiochemical placement of the bromine and dioxolane groups on the pyridine ring is a critical determinant of a molecule's biological activity and its use as a synthetic intermediate. 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine has the bromine at the 2-position and the dioxolane at the 5-position [1]. This is in direct contrast to its regioisomer, 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 884495-16-3) , which has the same functional groups in swapped positions. While both are brominated pyridine derivatives with a protected carbonyl, the different substitution patterns produce unique steric and electronic environments . The specific 2-bromo-5-dioxolane arrangement in the target compound is required for its reported activity as a PXR agonist (EC50 175 nM) [2] and for its intended use as a building block in specific cross-coupling sequences to generate a 2,5-disubstituted pyridine core .

Regiochemistry Structural Analogs Medicinal Chemistry

Commercial Specification: 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine Purity and Quality Documentation

From a procurement perspective, the availability of a rigorously characterized product is essential. Commercially available 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine (CAS 220904-17-6) is offered with a standard purity of 97% . The supplier provides batch-specific quality control documentation, including NMR, HPLC, and GC analytical reports . This is in contrast to some alternative or custom-synthesized batches of this or related compounds, which may be supplied with lower purity (e.g., 95%) or less comprehensive analytical data, as seen with some providers of regioisomers like 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine .

Quality Control Procurement Specification Analytical Chemistry

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine (CAS 220904-17-6): Key Application Scenarios Driven by Differentiated Performance


Medicinal Chemistry: Lead Optimization of PXR Agonists for DMPK Studies

This scenario is directly supported by the PXR transactivation data (EC50 = 175 nM) and its 13-fold potency advantage over a structural analog [1]. A medicinal chemistry team focused on modulating nuclear receptors would select this compound as a high-potency starting point for a PXR agonist program. Its activity in a human HepG2 cell-based assay [2] provides a strong in vitro foundation for lead optimization. The scaffold‘s defined structure-activity relationship (SAR) allows for rational modifications to further improve potency or modulate other drug metabolism pathways. This specific compound offers a validated and potent entry point, thereby reducing the screening time and resource expenditure required to identify an active hit from a diverse library. The commercial availability of high-purity (97%) material with full analytical documentation further ensures that subsequent SAR studies are performed with a reliable and well-characterized compound, increasing the reproducibility and credibility of the data generated.

Organic Synthesis: Building Block for Orthogonal 2,5-Disubstituted Pyridines

This application leverages the compound‘s dual orthogonal functionality. A synthetic chemist planning a multi-step synthesis of a complex pharmaceutical intermediate, such as a kinase inhibitor or other 2,5-disubstituted pyridine, would specifically choose this building block. The process would begin with a Suzuki or Sonogashira cross-coupling reaction at the 2-bromo position to install the first diversity element, a step that is enabled by the dioxolane group’s stability under these conditions . Following this transformation, the dioxolane group is deprotected under acidic conditions to reveal the 5-formyl group . This free aldehyde can then be used in a second independent transformation, such as a reductive amination or Wittig reaction, to introduce the second point of diversity. This orthogonal protection strategy, which is not possible with the unprotected 2-bromo-5-formylpyridine alternative , enables the efficient and high-yielding synthesis of complex, diversely substituted pyridine cores that are common in drug discovery.

Process Research & Development: Scalable Route Scouting for a Key Intermediate

For a process chemist tasked with developing a scalable and cost-effective route to a drug candidate containing a 2,5-disubstituted pyridine core, the near-quantitative yield (≈99%) of this compound's synthesis from 2-bromo-5-formylpyridine is a decisive factor . The high efficiency of this protecting group installation step directly translates to lower cost of goods and higher throughput in large-scale manufacturing. By incorporating 2-bromo-5-(1,3-dioxolan-2-yl)pyridine as an intermediate, the process avoids the need for cumbersome and low-yielding alternatives, such as the 10% yielding route , or the complex purification of reactions involving the unprotected aldehyde. The robust protection strategy ensures that subsequent cross-coupling steps proceed with high conversion and minimal byproduct formation, simplifying the overall process and reducing waste, which is a key consideration in industrial-scale pharmaceutical production.

Chemical Biology: Tool Compound for Probing nNOS-PSD95 Interactions

Patents and research databases identify this compound as a component in pharmaceutical agents designed to act as neuronal nitric oxide synthase-postsynaptic density protein 95 (nNOS-PSD95) decoupling agents . For a chemical biologist studying protein-protein interactions in neuroprotection, this compound serves as a validated chemical tool. The specific scaffold has been linked to neuroprotective effects, with potential applications in treating conditions like stroke and neurodegenerative diseases . In this context, the specific regiochemistry and functional group arrangement of 2-bromo-5-(1,3-dioxolan-2-yl)pyridine is required to maintain the binding affinity for the target proteins. Using a regioisomer like 5-bromo-2-(1,3-dioxolan-2-yl)pyridine or a derivative with a different protecting group would almost certainly result in a complete loss of activity in this highly specific biological context, making the procurement of this precise compound essential for reproducible and interpretable biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.